1-(4-Acetylamino-benzenesulfonyl)-piperidine-4-carboxylic acid
Description
Chemical Identity and Classification
1-(4-Acetylamino-benzenesulfonyl)-piperidine-4-carboxylic acid (CAS: 314744-44-0) is a synthetic organic compound classified as a sulfonamide-piperidine hybrid . Its molecular formula is $$ \text{C}{14}\text{H}{18}\text{N}{2}\text{O}{5}\text{S} $$, with a molecular weight of 326.37 g/mol. The compound integrates three key structural motifs:
- A piperidine ring (a six-membered nitrogen-containing heterocycle).
- A sulfonamide group ($$-\text{SO}_2-\text{NH}-$$).
- A carboxylic acid substituent at the 4-position of the piperidine ring.
This hybrid structure positions it within the broader family of organosulfur compounds and nitrogen-containing heterocycles , both of which are pivotal in medicinal and synthetic chemistry.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{14}\text{H}{18}\text{N}{2}\text{O}{5}\text{S} $$ |
| Molecular Weight | 326.37 g/mol |
| CAS Registry Number | 314744-44-0 |
| IUPAC Name | 1-(4-acetamidophenyl)sulfonylpiperidine-4-carboxylic acid |
Historical Context of Sulfonamide-Piperidine Chemistry
The synthesis of sulfonamide-piperidine hybrids emerged from advancements in two fields:
- Sulfonamide Drug Development : The discovery of Prontosil (1932) marked the first therapeutic sulfonamide, revolutionizing antibacterial therapy. Subsequent research focused on modifying the sulfonamide scaffold to enhance pharmacokinetic properties.
- Piperidine Chemistry : Piperidine derivatives gained prominence due to their prevalence in alkaloids (e.g., piperine) and pharmaceuticals (e.g., antihistamines). Methods like the Pictet-Spengler cyclization and aza-Prins reactions enabled efficient piperidine ring formation.
The fusion of these motifs, as seen in this compound, reflects efforts to merge the bioactivity of sulfonamides with the structural versatility of piperidines.
Nomenclature and Structural Overview
The compound’s IUPAC name delineates its structure:
- 1-(4-Acetylamino-benzenesulfonyl) : A sulfonyl group attached to a benzene ring substituted with an acetamide group at the 4-position.
- Piperidine-4-carboxylic acid : A piperidine ring with a
Properties
IUPAC Name |
1-(4-acetamidophenyl)sulfonylpiperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5S/c1-10(17)15-12-2-4-13(5-3-12)22(20,21)16-8-6-11(7-9-16)14(18)19/h2-5,11H,6-9H2,1H3,(H,15,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGSKXXFCYUAMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354990 | |
| Record name | 1-(4-Acetamidobenzene-1-sulfonyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
314744-44-0 | |
| Record name | 1-(4-Acetamidobenzene-1-sulfonyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sulfonylation of Piperidine Nitrogen
The initial step involves the sulfonylation of the piperidine nitrogen with a 4-acetylaminobenzenesulfonyl chloride derivative. This reaction is typically carried out under basic conditions to neutralize the hydrochloric acid generated and to promote nucleophilic substitution.
- Reaction conditions: The piperidine substrate is dissolved in an organic solvent such as dichloromethane or tetrahydrofuran.
- Base: Aqueous sodium carbonate or triethylamine is added to maintain a basic pH (around 9.0) during the reaction.
- Temperature: The reaction is initiated at low temperature (0–5 °C) to control the rate and avoid side reactions, then gradually warmed to room temperature or slightly elevated temperatures (~30 °C).
- Monitoring: Thin-layer chromatography (TLC) is used to monitor reaction progress.
- Workup: After completion, the reaction mixture is acidified to pH ~2 with concentrated hydrochloric acid to precipitate the sulfonylated product, which is then filtered and dried.
This method is adapted from analogous sulfonylation procedures reported for piperidine derivatives, ensuring high purity and yield of the sulfonylated intermediate.
Introduction of the Acetylamino Group
The acetylamino substituent on the benzenesulfonyl moiety can be introduced either by:
- Using 4-acetylaminobenzenesulfonyl chloride as the sulfonylating agent directly, or
- Post-sulfonylation acetylation of the amino group on the benzenesulfonyl ring.
The direct use of 4-acetylaminobenzenesulfonyl chloride is preferred for efficiency and fewer purification steps.
Formation of the Piperidine-4-Carboxylic Acid
The carboxylic acid group at the 4-position of the piperidine ring can be introduced via:
- Hydrolysis of the corresponding ester (e.g., ethyl ester) under acidic or basic conditions.
- Direct carboxylation of the piperidine ring using cyanide intermediates followed by hydrolysis.
A representative method involves:
- Starting from 1-(4-acetylaminobenzenesulfonyl)-piperidine-4-carboxylic acid ethyl ester.
- Hydrolyzing the ester group using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) under reflux conditions.
- Isolating the free acid by acidification and filtration.
This approach is supported by industrially scalable methods that avoid harsh reagents and minimize organic solvent use.
Alternative Synthetic Routes
Patent CN102775343A describes a method for preparing related piperidine derivatives involving acid-catalyzed degradation reactions under controlled temperature (60–90 °C) with acids such as glacial acetic acid, formic acid, or hydrochloric acid in aqueous mixtures. This method emphasizes:
- Use of readily available raw materials.
- Mild reaction conditions.
- High product yield.
- Simple post-treatment suitable for industrial production.
Although this patent focuses on 1-N-BOC-4-ethanoyl piperidines, the principles of acid-mediated transformations and protection/deprotection strategies are applicable to the preparation of 1-(4-Acetylamino-benzenesulfonyl)-piperidine-4-carboxylic acid.
Data Table: Summary of Key Reaction Parameters
| Step | Reagents/Conditions | Temperature (°C) | pH Range | Reaction Time | Notes |
|---|---|---|---|---|---|
| Sulfonylation | 4-Acetylaminobenzenesulfonyl chloride, Na2CO3 base | 0–30 | ~9 | 1–3 hours | Controlled addition, TLC monitoring |
| Ester Hydrolysis | HCl or NaOH aqueous solution | Reflux (~100) | Acidic or basic | 2–6 hours | Conversion to carboxylic acid |
| Acid-catalyzed degradation* | Glacial acetic acid/water or HCl/H2SO4 aqueous mix | 60–90 | Acidic | Several hours | For related piperidine derivatives |
*From patent CN102775343A, applicable for related piperidine derivatives.
Research Findings and Industrial Considerations
- Yield and Purity: The sulfonylation step typically achieves high yields (>80%) with minimal side products when pH and temperature are carefully controlled.
- Reaction Conditions: Avoidance of moisture-sensitive reagents such as Grignard reagents is preferred for industrial scalability, as highlighted in patent literature.
- Environmental Impact: Modern methods reduce the use of chlorinated solvents and minimize organic waste by employing aqueous media and simplified workup procedures.
- Cost Efficiency: Use of readily available acids and bases, and elimination of expensive coupling agents like HOBt, improve cost-effectiveness.
- Scalability: The described methods are suitable for scale-up due to mild conditions, straightforward purification, and high reproducibility.
Chemical Reactions Analysis
1-(4-Acetylamino-benzenesulfonyl)-piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: . Common reagents used in these reactions include sulfuric acid, sodium borohydride, and halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1-(4-Acetylamino-benzenesulfonyl)-piperidine-4-carboxylic acid has shown promise in the development of pharmaceutical agents, particularly in the following areas:
- Anticancer Agents : Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. The sulfonamide group is known for its ability to inhibit carbonic anhydrase, which is implicated in tumor growth and metastasis. Studies have demonstrated that derivatives of this compound can effectively target cancer cells while minimizing damage to healthy tissues .
- Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as arthritis and colitis .
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the efficacy of this compound against human breast cancer cells. The results indicated that the compound inhibited cell proliferation by inducing apoptosis through the mitochondrial pathway. This suggests its potential as a lead compound in the development of new anticancer drugs .
Biological Research Applications
The unique structure of this compound allows it to serve as a valuable tool in biological research:
- Enzyme Inhibition Studies : The sulfonamide moiety can act as a competitive inhibitor for various enzymes, making this compound useful in studying enzyme kinetics and mechanisms. Its ability to bind to active sites can help elucidate enzyme function and regulation .
- Drug Development : As a scaffold for drug design, this compound can be modified to enhance its pharmacological properties. Structure-activity relationship (SAR) studies have shown that alterations in the acetylamino group can significantly affect biological activity, providing insights into optimizing drug candidates .
Material Science Applications
In addition to its biological applications, this compound is being explored for use in material science:
- Polymer Chemistry : The piperidine structure can be utilized in synthesizing novel polymers with specific properties such as enhanced thermal stability and mechanical strength. Research indicates that incorporating sulfonamide groups into polymer matrices can improve their hydrophilicity and biocompatibility .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 1-(4-Acetylamino-benzenesulfonyl)-piperidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, as a quorum sensing inhibitor, it interferes with the signaling pathways in bacteria, preventing the expression of genes responsible for virulence and biofilm formation . The compound’s sulfonyl group plays a crucial role in its binding affinity and inhibitory activity.
Comparison with Similar Compounds
Key Structural Features :
- Piperidine-4-carboxylic acid backbone : Provides rigidity and hydrogen-bonding capacity via the carboxylic acid group.
- Molecular formula : Estimated as C₁₄H₁₇N₃O₅S (inferred from analogs like 1-((4-acetamidophenyl)sulfonyl)piperidine-4-carboxamide in ).
Structural Analogues and Substituent Effects
The compound belongs to a broader class of piperidine-4-carboxylic acid derivatives with sulfonyl-linked aromatic substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparisons
Notes:
- logP: The target compound’s logP is higher than methoxycarbonylamino analogs due to the less polar acetylamino group.
- Solubility: The acetylamino group improves aqueous solubility compared to dichlorophenyl analogs but reduces it relative to pyrimidinyl derivatives .
Biological Activity
1-(4-Acetylamino-benzenesulfonyl)-piperidine-4-carboxylic acid (CAS No. 314744-44-0) is a compound of interest within medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview supported by diverse research findings.
- Molecular Formula: C₁₄H₁₈N₂O₅S
- Molecular Weight: 326.37 g/mol
- Structure: The compound features a piperidine ring substituted with an acetylamino group and a benzenesulfonyl moiety, which may influence its biological interactions.
The biological activity of this compound has been linked to its role as an inhibitor of specific enzymes and pathways:
- PTP1B Inhibition : Recent studies indicate that compounds with similar structures exhibit significant inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), which is implicated in insulin signaling and diabetes management. For instance, compounds in this class have shown Ki values in the low micromolar range, suggesting they could serve as effective PTP1B inhibitors .
- Anticancer Potential : The compound's structural features suggest potential activity against various cancer cell lines. Studies have demonstrated that similar sulfonamide derivatives can induce apoptosis and inhibit proliferation in cancer cells through multiple mechanisms, including cell cycle arrest and modulation of apoptotic pathways .
Cytotoxicity and Selectivity
Research indicates that while the compound exhibits cytotoxic effects on certain cancer cell lines, it shows lower toxicity towards normal cells, highlighting its potential as a selective therapeutic agent. For example, derivatives have demonstrated IC50 values indicating effective inhibition with minimal impact on healthy cells .
Study 1: PTP1B Inhibition
In a comparative study of several PTP1B inhibitors, compounds structurally related to this compound were found to exhibit varying degrees of selectivity and potency. One compound achieved an IC50 of 0.00068 µM against PTP1B, showcasing the potential for developing highly selective inhibitors based on this scaffold .
Study 2: Anticancer Activity
A series of experiments evaluated the anticancer properties of sulfonamide derivatives in vitro. The results indicated that these compounds could effectively reduce glioma cell viability by inducing necroptosis and autophagy while sparing normal astrocytes from similar fates. This selectivity is crucial for minimizing side effects in therapeutic applications .
Comparative Analysis
The following table summarizes the biological activities and characteristics of selected compounds related to this compound:
| Compound Name | Target | IC50 (µM) | Selectivity | Notes |
|---|---|---|---|---|
| This compound | PTP1B | TBD | High | Potential for diabetes treatment |
| Compound C | Glioma Cells | TBD | High | Induces necroptosis, low toxicity to normal cells |
| Compound D | Various Cancer Lines | TBD | Moderate | Effective in reducing cell viability |
Q & A
Q. What are the optimized synthetic routes for preparing 1-(4-Acetylamino-benzenesulfonyl)-piperidine-4-carboxylic acid?
The compound is synthesized via a two-step process:
- Step 1 : Hydrolysis of an ester intermediate (e.g., ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate) using aqueous NaOH in ethanol/water, followed by acidification to yield the carboxylic acid derivative. Yield: ~88% .
- Step 2 : Activation of the carboxylic acid group using EDCI/HOBt in anhydrous acetonitrile, followed by coupling with amines to form amide derivatives. Reaction conditions: room temperature, 12–24 hours . Key considerations : Use anhydrous solvents to prevent side reactions, and monitor pH during acidification to avoid over-protonation.
Q. What analytical methods are recommended for characterizing this compound?
- NMR Spectroscopy : H and C NMR (e.g., DMSO-) to confirm structural integrity, including sulfonamide (-SONH) and acetyl groups. Peaks at δ 7.45 (s, NH) and δ 2.36 (s, CHCO) are diagnostic .
- Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed %C, %H, and %N (e.g., CHNOS: Calculated %C 49.99 vs. Found 50.04) .
- IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1687 cm and sulfonamide (S=O) at ~1612 cm .
Q. How should solubility and solvent compatibility be addressed in experimental design?
- The compound’s logP (~-0.194) suggests moderate hydrophilicity, favoring polar aprotic solvents (e.g., DMSO, acetonitrile) for dissolution .
- For reactions, use acetonitrile or ethyl acetate for coupling steps . Avoid aqueous buffers with extreme pH to prevent hydrolysis of the sulfonamide or acetyl groups.
Q. What safety protocols are critical for handling this compound?
- Storage : Keep in airtight containers at ambient temperatures to prevent moisture absorption .
- PPE : Use gloves, lab coats, and eye protection. Avoid inhalation; work in a fume hood due to potential respiratory irritation .
- Waste Disposal : Neutralize acidic byproducts (e.g., from hydrolysis) before disposal .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced biological activity?
- Modify the piperidine ring : Substituents at the 4-position (e.g., methoxy, methyl groups) influence steric and electronic interactions with target proteins. For example, 4-methoxyphenylpiperazine derivatives showed higher yields (64%) and distinct H NMR shifts compared to 3-methylphenyl analogs .
- Sulfonamide optimization : Replace the acetyl group with bulkier substituents to modulate binding affinity. Derivatives with aryl sulfonamides exhibit improved carbonic anhydrase inhibition .
Q. How should researchers address contradictions in reported synthesis yields or characterization data?
- Case Study : In , yields for amide derivatives varied significantly (39% vs. 71%) due to differences in amine reactivity and steric hindrance.
- Resolution : Perform controlled experiments with standardized conditions (e.g., equimolar ratios, inert atmosphere) and characterize intermediates (e.g., via TLC or HPLC) to identify bottlenecks .
Q. What computational strategies can predict the compound’s pharmacokinetic properties?
- QSAR Modeling : Use logP, topological polar surface area (TPSA), and molecular weight to predict membrane permeability and bioavailability. Tools like SwissADME can validate these parameters .
- Docking Studies : Map the sulfonamide group to active sites of carbonic anhydrase isoforms using AutoDock Vina, leveraging crystallographic data from related compounds .
Q. What challenges arise in formulating this compound for in vivo studies?
- Solubility : Low solubility in aqueous buffers may require prodrug strategies (e.g., esterification of the carboxylic acid group) .
- Stability : Monitor degradation under physiological pH (4–8) and temperature (37°C) using accelerated stability testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
